molecular formula C14H11FOS B1344658 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde CAS No. 893637-41-7

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde

Cat. No. B1344658
M. Wt: 246.3 g/mol
InChI Key: BMZBDTZLGHFOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is a chemical compound with the molecular formula C14H11FOS and a molecular weight of 246.31 . It is a fluorinated aromatic aldehyde . The compound is not intended for human or veterinary use, but for research purposes only .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is 1S/C14H11FOS/c1-17-13-6-4-10 (5-7-13)11-2-3-12 (9-16)14 (15)8-11/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde include a molecular weight of 246.31 .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The chemical compound 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is involved in various synthesis techniques and chemical reactions. One notable application is in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. This method showcases the compound's utility in creating complex chemical structures through direct, palladium-catalyzed modifications of benzaldehyde derivatives (Xiao-Yang Chen & E. J. Sorensen, 2018).

Material Science and Adsorption Properties

In material science, fluorinated compounds like 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde are used to enhance the properties of microporous materials. For instance, the synthesis of fluorinated microporous polyaminals demonstrates increased BET specific surface areas and CO2 adsorption capabilities, highlighting the compound's role in tailoring materials for environmental applications (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Organic Synthesis and Medicinal Chemistry

In organic synthesis, fluorinated benzaldehydes, including derivatives like 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, are key intermediates. They are used in the synthesis of anticancer agents, demonstrating the compound's significance in the development of therapeutic molecules. Specifically, the synthesis of fluorinated analogues of combretastatin A-4, where fluorinated benzaldehydes serve as critical intermediates, underlines the role of such compounds in medicinal chemistry (N. Lawrence et al., 2003).

Catalytic Reactions and Enantioselective Synthesis

The compound also finds application in catalytic and enantioselective synthesis processes. Gold(I)-catalyzed asymmetric aldol reactions of isocyanoacetic acid derivatives with fluoroaryl aldehydes, including 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, highlight the compound's utility in achieving high stereochemical control in synthetic chemistry (V. Soloshonok, Alexey D. Kacharov, & Tamio Hayashi, 1996).

properties

IUPAC Name

2-fluoro-4-(4-methylsulfanylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FOS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZBDTZLGHFOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629601
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde

CAS RN

893637-41-7
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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